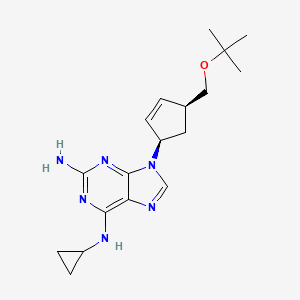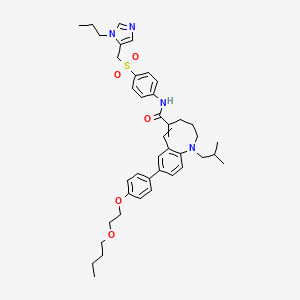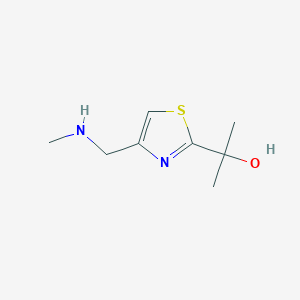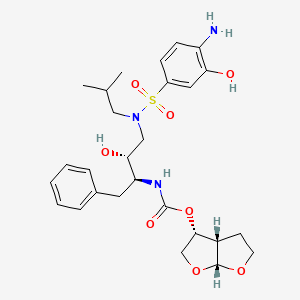
Clevidipine Impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clevidipine Impurity 8 is an impurity derived from Clevidipine , an antihypertensive agent used in surgical blood pressure regulation . Clevidipine is a dihydropyridine L-type calcium channel blocker .
Synthesis Analysis
The manufacturing process of clevidipine butyrate involves the formation of several potential impurities, including process-related compounds and degradation products . An advanced RP-HPLC method has been developed to separate and quantify these potential impurities . This method has been validated according to ICH guidelines with respect to specificity, accuracy, linearity, robustness, and stability .Chemical Reactions Analysis
During the synthesis and storage period of active pharmaceutical ingredients, process-related and degradation products are the main sources of impurities . Four major degradation products (Imp-2, Imp-4, Imp-8, and Imp-10) can be observed under varying stress conditions .Wissenschaftliche Forschungsanwendungen
Review of Clevidipine in Scientific Research
Pharmacological Properties of Clevidipine
Clevidipine is a dihydropyridine calcium channel blocker that exhibits a high degree of vascular selectivity. It is used intravenously for the reduction of blood pressure in settings where oral therapy is not feasible. Clevidipine acts by inhibiting L-type calcium channels in a voltage-dependent manner, leading to arterial vasodilation without affecting venous capacitance vessels. Its blood pressure-lowering effects are rapid and dose-dependent, achieved by decreasing systemic vascular resistance. The drug is metabolized rapidly via hydrolysis by esterases in the blood and tissues, with a terminal elimination half-life of approximately 15 minutes, making it suitable for situations requiring quick adjustments of blood pressure (Deeks, Keating, & Keam, 2009).
Clinical Applications and Safety
Clevidipine has been proven effective for managing acute hypertension, including preoperative and postoperative conditions in adult patients undergoing cardiac surgery. It offers rapid onset and offset of action, enabling easy titration for predictable blood pressure control. Comparative studies have shown Clevidipine to be more effective than sodium nitroprusside or nitroglycerin in the perioperative setting and similarly effective as nicardipine postoperatively. Despite its benefits, the use of Clevidipine must be carefully managed due to potential risks associated with its administration, including considerations for patients with acute neurological injuries (Keating, 2014).
Wirkmechanismus
Target of Action
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate, also known as Clevidipine Impurity 8, primarily targets the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel plays a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
The compound acts by inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .
Pharmacokinetics
The pharmacokinetics of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate involves rapid onset of drug effect at all dose levels, with consistent pharmacokinetics and rapid offset after prolonged infusion . There is no evidence of tolerance to the drug effect observed at any dose level over the duration of infusion . The compound is metabolized rapidly by hydrolysis primarily by esterases in blood and extravascular tissues to an inactive carboxylic acid metabolite and formaldehyde .
Result of Action
The primary result of the action of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate is the reduction of blood pressure . This is achieved through the dilation of the coronary and systemic arteries, which leads to a decrease in systemic vascular resistance . This effect is beneficial in conditions where a reduction in blood pressure is desired, such as hypertension.
Biochemische Analyse
Biochemical Properties
It is known that Clevidipine, the parent compound, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This suggests that Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate may interact with similar biomolecules, such as calcium channels, and have similar biochemical effects.
Cellular Effects
Clevidipine has been shown to selectively relax the smooth muscle cells that line small arteries, resulting in arterial dilation . It is possible that Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate may have similar effects on vascular smooth muscle cells.
Molecular Mechanism
Clevidipine is known to inhibit the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .
Temporal Effects in Laboratory Settings
Clevidipine butyrate, the parent compound, has been shown to produce this impurity when exposed to light and hydrolyzes under basic conditions and at high temperature .
Dosage Effects in Animal Models
The effects of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate at different dosages in animal models have not been studied. Clevidipine has been shown to effectively control blood pressure in various clinical trials .
Metabolic Pathways
Clevidipine is known to be rapidly metabolized into the corresponding inactive acid and is rapidly hydrolyzed into inactive metabolites by esterase in arterial blood .
Transport and Distribution
Clevidipine is known to have high clearance and low distribution .
Subcellular Localization
Clevidipine is known to act on the smooth muscle cells that line small arteries .
Eigenschaften
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJISOWPZVBGRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)



